Ethyl [4-(acetylamino)phenyl](difluoro)acetate
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Overview
Description
Ethyl 4-(acetylamino)phenylacetate is an organic compound with the molecular formula C12H13F2NO3 and a molecular weight of 257.24 g/mol . It is typically found as a yellow to colorless oil . This compound is of interest due to its unique chemical structure, which includes both acetylamino and difluoro groups, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(acetylamino)phenylacetate can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of Ethyl 4-(acetylamino)phenylacetate often involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability . The use of stable and readily available organoboron reagents makes this method particularly suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(acetylamino)phenylacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetylamino group to an amine.
Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Ethyl 4-(acetylamino)phenylacetate has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and potential drug candidates.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 4-(acetylamino)phenylacetate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biochemical assays, it may act as an inhibitor or activator of certain enzymes, thereby modulating their activity. The difluoro groups can enhance the compound’s stability and reactivity, making it a valuable tool in various chemical and biological processes .
Properties
CAS No. |
1436389-44-4 |
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Molecular Formula |
C12H13F2NO3 |
Molecular Weight |
257.23 g/mol |
IUPAC Name |
ethyl 2-(4-acetamidophenyl)-2,2-difluoroacetate |
InChI |
InChI=1S/C12H13F2NO3/c1-3-18-11(17)12(13,14)9-4-6-10(7-5-9)15-8(2)16/h4-7H,3H2,1-2H3,(H,15,16) |
InChI Key |
RRECPSVDKRPSBX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)NC(=O)C)(F)F |
Origin of Product |
United States |
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